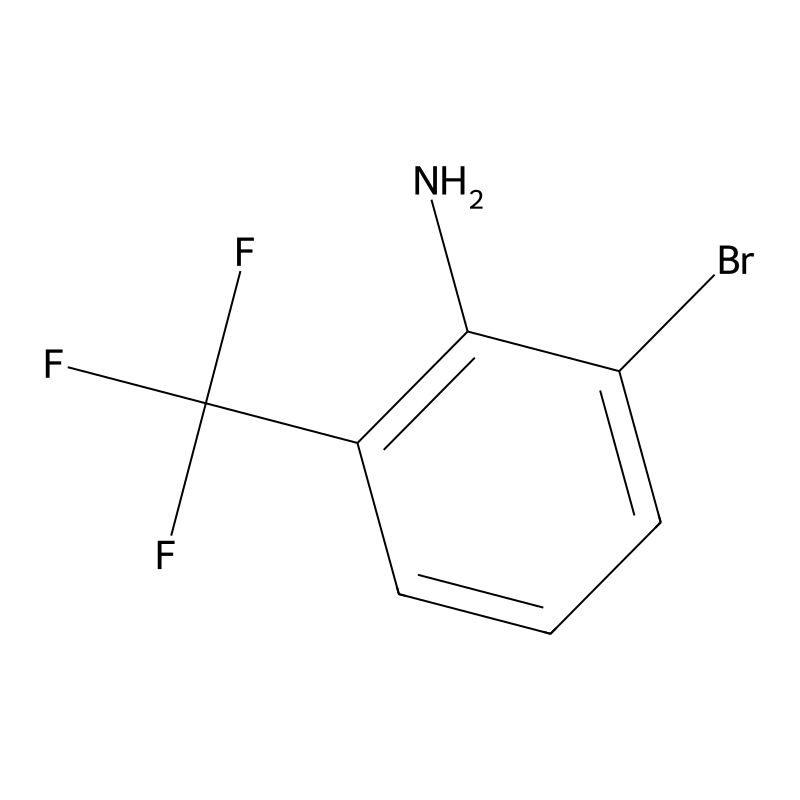2-Bromo-6-(trifluoromethyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Bromo-6-(trifluoromethyl)aniline is an aromatic amine, meaning it contains an amino group (NH2) attached to an aromatic ring (benzene in this case). Its synthesis has been reported in scientific literature, often as an intermediate in the preparation of other more complex molecules. For example, one study describes its synthesis via a diazotization reaction followed by nucleophilic aromatic substitution with trifluoromethylbenzene [].
Potential Applications:
While there is no extensive research directly exploring the applications of 2-Bromo-6-(trifluoromethyl)aniline itself, its chemical structure suggests potential in various research areas:
- Medicinal Chemistry: The presence of the bromine and trifluoromethyl groups can influence the molecule's biological properties, making it a candidate for further exploration in drug discovery. However, there is no documented research on its specific biological activity or potential as a drug candidate.
- Material Science: Aromatic amines with electron-withdrawing substituents like trifluoromethyl groups can participate in various chemical reactions and self-assemble into functional materials. However, there are no current reports exploring the use of 2-Bromo-6-(trifluoromethyl)aniline in material science applications.
2-Bromo-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₅BrF₃N. It belongs to the class of anilines, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzene ring. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing trifluoromethyl group, enhancing its reactivity in various
- Potential irritant: Haloanilines can be irritants to the skin, eyes, and respiratory system [].
- Suspected moderate toxicity: Aromatic amines can have varying degrees of toxicity. It is advisable to handle with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the negative charge on the aromatic ring during the reaction.
- Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using agents like potassium permanganate or chromium trioxide.
- Reduction Reactions: If other functional groups are present (like nitro), they can be reduced to amines using reducing agents such as hydrogen gas in the presence of palladium catalysts.
These reactions highlight the compound's potential utility in synthesizing more complex organic molecules.
The synthesis of 2-Bromo-6-(trifluoromethyl)aniline typically involves:
- Electrophilic Aromatic Substitution: This method introduces bromine into an aromatic compound that already contains a trifluoromethyl group. A common approach is to use iron(III) bromide as a catalyst under controlled conditions to ensure selective substitution at the desired position .
- Regioselective Intramolecular Cyclization: Another method involves cyclization reactions starting from 2-bromoaniline derivatives, allowing for the formation of this compound through careful manipulation of reaction conditions .
These methods are optimized to yield high purity and efficiency, particularly in industrial applications.
2-Bromo-6-(trifluoromethyl)aniline finds applications in various fields:
- Pharmaceutical Intermediates: It serves as a building block for synthesizing pharmaceuticals due to its ability to undergo further chemical transformations .
- Material Science: Its unique properties make it suitable for developing specialty chemicals and materials, including dyes and pigments .
- Research
While specific interaction studies on 2-Bromo-6-(trifluoromethyl)aniline are scarce, its structural features suggest that it may interact with biological targets similarly to other halogenated anilines. The trifluoromethyl group can significantly influence molecular interactions, potentially enhancing lipophilicity and bioavailability. Future research could elucidate its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with 2-Bromo-6-(trifluoromethyl)aniline. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2-Bromo-4-(trifluoromethyl)aniline | Lacks methyl group; similar trifluoromethyl presence |
| 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | Contains a nitro group; different reactivity profile |
| 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | Contains chlorine instead of methyl; varied properties |
| 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | Different substitution pattern; similar reactivity |
Uniqueness
The uniqueness of 2-Bromo-6-(trifluoromethyl)aniline lies in its specific combination of both methyl and trifluoromethyl groups on the benzene ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds that lack one or both substituents. The dual presence of these groups contributes significantly to its lipophilicity and stability, making it a valuable compound for research and industrial applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








